Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide
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Overview
Description
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide involves multiple steps. The process typically starts with the preparation of the quinazolinone core, followed by the introduction of the furanyl and azo groups. The final step involves the coupling of the hydrazide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Quinazolinone derivatives: Compounds that share the quinazolinone core but have different substituents.
Azo compounds: Molecules containing the azo group (-N=N-) with varying side chains.
Uniqueness
Benzoic acid, 4-((2-furanyl((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)methyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
127786-21-4 |
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Molecular Formula |
C28H21N7O4 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
4-[[(Z)-C-(furan-2-yl)-N-(2-methyl-4-oxoquinazolin-3-yl)carbonimidoyl]diazenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H21N7O4/c1-18-30-23-9-4-3-8-22(23)28(38)35(18)34-26(25-11-6-16-39-25)32-31-21-14-12-19(13-15-21)27(37)33-29-17-20-7-2-5-10-24(20)36/h2-17,36H,1H3,(H,33,37)/b29-17+,32-31?,34-26- |
InChI Key |
AMPBOZGREFJWBZ-UZNOSYTGSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CO3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CO3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5O |
Origin of Product |
United States |
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